molecular formula C18H15BK B3176510 Potassium triphenylborohydride CAS No. 99747-36-1

Potassium triphenylborohydride

Cat. No.: B3176510
CAS No.: 99747-36-1
M. Wt: 281.2 g/mol
InChI Key: QEBPHYNUVPZUQM-UHFFFAOYSA-N
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Description

Potassium triphenylborohydride is a chemical compound with the formula KB(C₆H₅)₃H. It is a reducing agent used in organic synthesis, particularly for the reduction of a,β-unsaturated carboxylic acid derivatives. This compound is known for its mild reducing properties compared to other borohydrides, making it useful in selective reductions .

Preparation Methods

Potassium triphenylborohydride can be synthesized through the reaction of potassium hydride with triphenylborane. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive potassium hydride from reacting with moisture or oxygen. The reaction conditions often involve the use of tetrahydrofuran as a solvent .

Chemical Reactions Analysis

Potassium triphenylborohydride primarily undergoes reduction reactions. It is known to reduce a,β-unsaturated carbonyl compounds effectively. The compound is less reactive compared to other borohydrides like lithium triethylborohydride, making it suitable for selective reductions where over-reduction needs to be avoided .

Common reagents used in these reactions include a,β-unsaturated carbonyl compounds, and the major products formed are the corresponding alcohols. The reaction conditions typically involve mild temperatures and the presence of a solvent like tetrahydrofuran .

Scientific Research Applications

Potassium triphenylborohydride is widely used in scientific research for its reducing properties. In chemistry, it is used for the selective reduction of a,β-unsaturated carbonyl compounds. In biology and medicine, it can be used in the synthesis of various organic compounds that are of interest for their biological activity. In the industry, it is used in the production of fine chemicals and pharmaceuticals .

Comparison with Similar Compounds

Potassium triphenylborohydride is often compared with other borohydrides like lithium triethylborohydride and potassium triethylborohydride. While lithium triethylborohydride is a much stronger reducing agent, this compound is milder and more selective. This makes it unique for applications where selective reduction is crucial .

Similar compounds include:

Properties

InChI

InChI=1S/C18H15B.K/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBPHYNUVPZUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BK
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99747-36-1
Record name 99747-36-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium triphenylborohydride
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Potassium triphenylborohydride
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Potassium triphenylborohydride
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Potassium triphenylborohydride
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Potassium triphenylborohydride

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